molecular formula C18H16N2O4 B407025 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B407025
M. Wt: 324.3g/mol
InChI Key: KPYIUCXVOGYSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Amino-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    1-(4-Chloro-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione:

    1-(4-Methyl-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and interactions.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H16N2O4/c1-12(13-5-3-2-4-6-13)16-11-17(21)19(18(16)22)14-7-9-15(10-8-14)20(23)24/h2-10,12,16H,11H2,1H3

InChI Key

KPYIUCXVOGYSCQ-UHFFFAOYSA-N

SMILES

CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

solubility

32.5 [ug/mL]

Origin of Product

United States

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